molecular formula C10H14O B12975093 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one

Cat. No.: B12975093
M. Wt: 150.22 g/mol
InChI Key: JBVPKJLQZCENCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one, also known as carveol, is a naturally occurring monoterpenoid alcohol. It is found in essential oils of various plants, including spearmint and caraway. This compound is known for its pleasant minty aroma and is used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one can be achieved through several methods. One common method involves the hydrogenation of carvone, which is another monoterpenoid found in caraway and dill seed oils. The reaction typically uses a palladium catalyst under mild conditions to reduce the double bond in carvone, yielding carveol .

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from plants like spearmint and caraway, followed by fractional distillation to isolate the compound. This method is preferred due to its cost-effectiveness and the natural abundance of the compound in these plants .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carvone

    Reduction: Dihydrocarveol

    Substitution: Allylic halides

Scientific Research Applications

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antiparkinsonian activity is attributed to its ability to modulate dopamine receptors and inhibit monoamine oxidase enzymes. This leads to an increase in dopamine levels in the brain, alleviating symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-one is unique due to its specific structural features, such as the presence of both an alcohol and an alkene functional group. This allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-methyl-6-prop-1-en-2-ylcyclohex-3-en-1-one

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4,9H,1,5-6H2,2-3H3

InChI Key

JBVPKJLQZCENCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(=O)C1)C(=C)C

Origin of Product

United States

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